2-Methylamino-4-(N-methylpiperazino)-5-methylthio-6-(n-propoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a methyl group, a methylpiperazine moiety, a methylsulfanyl group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the various substituents. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Methylpiperazine Moiety: This can be done through nucleophilic substitution reactions.
Incorporation of the Methylsulfanyl Group: Thiolation reactions using methylthiolating agents.
Addition of the Propoxy Group: Alkylation reactions using propyl bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(4-methylpiperazin-1-yl)benzenamine
- N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine
- N-Methyl-4-(4-methylpiperazin-1-yl)aniline
Uniqueness
N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
55921-72-7 |
---|---|
Molecular Formula |
C14H25N5OS |
Molecular Weight |
311.45 g/mol |
IUPAC Name |
N-methyl-4-(4-methylpiperazin-1-yl)-5-methylsulfanyl-6-propoxypyrimidin-2-amine |
InChI |
InChI=1S/C14H25N5OS/c1-5-10-20-13-11(21-4)12(16-14(15-2)17-13)19-8-6-18(3)7-9-19/h5-10H2,1-4H3,(H,15,16,17) |
InChI Key |
QQKRZANWFLYUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC(=C1SC)N2CCN(CC2)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.